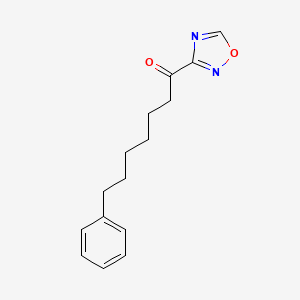![molecular formula C56H75N13O11 B10839112 [Sar1,Bpa8]AngII](/img/structure/B10839112.png)
[Sar1,Bpa8]AngII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sar1,Bpa8]AngII is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to study the binding and activation mechanisms of angiotensin II receptors, particularly the angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R) .
Preparation Methods
The synthesis of [Sar1,Bpa8]AngII involves the replacement of the first amino acid of angiotensin II with sarcosine and the eighth amino acid with p-benzoyl-L-phenylalanine. The synthetic route typically includes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Chemical Reactions Analysis
[Sar1,Bpa8]AngII undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The substitution of amino acids in the peptide chain can be achieved through SPPS techniques. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Scientific Research Applications
[Sar1,Bpa8]AngII has several scientific research applications, including:
Chemistry: It is used to study the structure-activity relationships of angiotensin II and its analogs.
Biology: It helps in understanding the binding interactions and activation mechanisms of angiotensin II receptors.
Medicine: It is used in the development of new therapeutic agents targeting angiotensin II receptors for the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of diagnostic tools and assays for detecting angiotensin II receptor activity
Mechanism of Action
[Sar1,Bpa8]AngII exerts its effects by binding to angiotensin II receptors, particularly AT1R and AT2R. The binding of this compound to these receptors induces conformational changes that activate intracellular signaling pathways. These pathways include the activation of G proteins and the subsequent activation of downstream effectors such as phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, trigger the release of calcium ions from intracellular stores, leading to various physiological effects such as vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
[Sar1,Bpa8]AngII is unique compared to other angiotensin II analogs due to the specific substitutions of sarcosine and p-benzoyl-L-phenylalanine. Similar compounds include:
[Sar1]AngII: This analog has sarcosine at the first position but lacks the p-benzoyl-L-phenylalanine substitution.
[Bpa1]AngII: This analog has p-benzoyl-L-phenylalanine at the first position instead of the eighth position.
[Sar1,Ile8]AngII: This analog has sarcosine at the first position and isoleucine at the eighth position
These analogs help in understanding the structure-activity relationships and the specific roles of different amino acid residues in the binding and activation of angiotensin II receptors.
Properties
Molecular Formula |
C56H75N13O11 |
|---|---|
Molecular Weight |
1106.3 g/mol |
IUPAC Name |
(2S)-3-(4-benzoylphenyl)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C56H75N13O11/c1-6-33(4)47(68-50(74)41(26-35-18-22-39(70)23-19-35)64-52(76)46(32(2)3)67-49(73)40(63-45(71)30-59-5)14-10-24-61-56(57)58)53(77)65-42(28-38-29-60-31-62-38)54(78)69-25-11-15-44(69)51(75)66-43(55(79)80)27-34-16-20-37(21-17-34)48(72)36-12-8-7-9-13-36/h7-9,12-13,16-23,29,31-33,40-44,46-47,59,70H,6,10-11,14-15,24-28,30H2,1-5H3,(H,60,62)(H,63,71)(H,64,76)(H,65,77)(H,66,75)(H,67,73)(H,68,74)(H,79,80)(H4,57,58,61)/t33-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
InChI Key |
CLBUUAFJDOTEBS-AAVPAQJNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Mpa1, D-Tyr(Et)2, L-Tic7]OT](/img/structure/B10839030.png)
![[N-Ac,des-Sar]Gal-B2](/img/structure/B10839039.png)
![[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT](/img/structure/B10839044.png)
![[Mpa1, L-Tic7]OT](/img/structure/B10839052.png)
![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![[Pip7]OT](/img/structure/B10839065.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)



![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
